1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(2-fluorophenyl)ethanone
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Overview
Description
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(2-fluorophenyl)ethanone is a complex organic compound featuring a piperidine ring, an oxadiazole moiety, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(2-fluorophenyl)ethanone typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile oxide. This reaction often requires a dehydrating agent such as phosphorus oxychloride (POCl₃) and is conducted under reflux conditions.
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Attachment of the Piperidine Ring: : The piperidine ring is introduced via a nucleophilic substitution reaction. A suitable piperidine derivative reacts with an appropriate electrophile, such as an alkyl halide, under basic conditions (e.g., sodium hydride in dimethylformamide).
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Coupling with the Fluorophenyl Group: : The final step involves coupling the piperidine-oxadiazole intermediate with a fluorophenyl ethanone derivative. This can be achieved through a Friedel-Crafts acylation reaction using a Lewis acid catalyst like aluminum chloride (AlCl₃).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(2-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the fluorophenyl ring, depending on the reagents used (e.g., alkyl halides, amines).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: H₂ with Pd/C, sodium borohydride (NaBH₄) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(2-fluorophenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders, inflammation, and pain.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(2-fluorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing biochemical pathways related to inflammation, pain, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Cyclopropylmethyl)piperidin-1-yl)-2-(2-fluorophenyl)ethanone: Lacks the oxadiazole ring, potentially altering its biological activity.
1-(3-(1,2,4-Oxadiazol-5-yl)piperidin-1-yl)-2-(2-fluorophenyl)ethanone: Similar structure but without the cyclopropyl group, which may affect its pharmacokinetic properties.
Uniqueness
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(2-fluorophenyl)ethanone is unique due to the presence of both the oxadiazole ring and the cyclopropyl group, which may confer distinct chemical and biological properties, such as enhanced stability and specific receptor binding affinity.
This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.
Biological Activity
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(2-fluorophenyl)ethanone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The presence of a piperidine ring contributes to its interaction with biological targets.
- Functional Groups : The cyclopropyl group and the fluorophenyl moiety enhance its lipophilicity and receptor binding affinity.
Molecular Formula : C17H19N3O2
Molecular Weight : 297.35 g/mol
1. Muscarinic Receptor Modulation
Recent studies have shown that derivatives of cyclopropyl oxadiazoles exhibit selective activity at muscarinic receptors. For instance, a related compound was identified as a functionally selective M1 partial agonist with antagonist properties at M2 and M3 receptors. This suggests that the compound may modulate cholinergic signaling pathways, which are crucial in various physiological processes including cognition and memory .
2. Antimicrobial Activity
Compounds containing oxadiazole rings have been documented for their antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related oxadiazole derivatives have demonstrated significant activity against various bacterial strains, indicating potential for further exploration in this area .
3. Anticancer Potential
The anticancer activity of oxadiazole derivatives has been a focus of research. Studies indicate that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Although specific studies on this compound are scarce, the structural similarities with known active compounds suggest a potential for anticancer activity .
The mechanism by which this compound exerts its biological effects may involve:
- Receptor Binding : Interaction with muscarinic receptors could lead to modulation of neurotransmitter release.
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways or cancer progression.
Case Studies
Several case studies have highlighted the biological activities of similar compounds:
- Muscarinic Receptor Study : A study focusing on a cyclopropyl oxadiazole derivative showed promising results in modulating M1 receptor activity while exhibiting antagonistic effects on M2 and M3 receptors .
- Antimicrobial Testing : Research on related oxadiazole compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that structural modifications can enhance efficacy .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-(2-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c20-16-6-2-1-5-15(16)11-18(24)23-9-3-4-13(12-23)10-17-21-19(22-25-17)14-7-8-14/h1-2,5-6,13-14H,3-4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRYJWDZFHJZIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2F)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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